![molecular formula C11H7BrN2 B14118055 8-Bromopyrido[1,2-a]benzimidazole](/img/structure/B14118055.png)
8-Bromopyrido[1,2-a]benzimidazole
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Overview
Description
8-Bromopyrido[1,2-a]benzimidazole is a heterocyclic compound that consists of a pyrido[1,2-a]benzimidazole core with a bromine atom at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromopyrido[1,2-a]benzimidazole typically involves the cyclization of 2-aminopyridines with appropriate brominated precursors. One common method includes the use of 2-aminopyridine and 2-bromobenzaldehyde under acidic conditions to form the desired heterocyclic structure . Another approach involves the use of metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromopyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine(III) catalysts to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine(III) catalysts in aqueous conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized pyrido[1,2-a]benzimidazole derivatives.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.
Substitution: Various substituted pyrido[1,2-a]benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromopyrido[1,2-a]benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromopyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 8th position can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole: The parent compound without the bromine substitution.
8-Chloropyrido[1,2-a]benzimidazole: Similar structure with a chlorine atom instead of bromine.
8-Iodopyrido[1,2-a]benzimidazole: Similar structure with an iodine atom instead of bromine.
Uniqueness: 8-Bromopyrido[1,2-a]benzimidazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets and potentially leading to improved therapeutic properties .
Properties
Molecular Formula |
C11H7BrN2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
8-bromopyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7BrN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H |
InChI Key |
UUJPDSPYADSMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)Br |
Origin of Product |
United States |
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